![molecular formula C18H22N2O2 B1384998 N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide CAS No. 1020056-47-6](/img/structure/B1384998.png)
N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide
Overview
Description
“N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide” is a chemical compound. Based on its name, it contains an amide group (-CONH2), a methyl group (-CH3), and an isobutoxy group (-OC(CH3)2CH3). The presence of these functional groups can influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR spectroscopy can provide information about the types of atoms in the molecule and their connectivity, while X-ray crystallography can provide a detailed three-dimensional structure .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amides, for example, can undergo hydrolysis to form a carboxylic acid and an amine. They can also participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be influenced by the compound’s molecular structure and functional groups .Scientific Research Applications
1. Psycho- and Neurotropic Properties
A study investigated the psycho- and neurotropic properties of novel compounds related to N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide. They identified substances with specific sedative effects and anti-amnesic activity. One of the compounds demonstrated anti-anxiety action, anti-amnesic activity, and a significant antihypoxic effect, highlighting its potential for further studies as a psychoactive compound (Podolsky, Shtrygol’, & Zubkov, 2017).
2. Anticancer Potential
Another study found a structurally similar compound, exhibiting excellent biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment. The compound showed the ability to arrest cancer cells in mitosis, leading to cellular death, indicating its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
3. Biosensor Development
Research involving a related compound, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, focused on developing a highly sensitive biosensor. This biosensor demonstrated potent electron mediating behavior and was successful in determining analytes in real samples (Karimi-Maleh et al., 2014).
4. Synthesis and Characterization
A study on a related compound, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, involved its synthesis, characterization, and structural determination. The compound's structural motif was noted for potential suitability in metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
5. Antiviral Activity
A related N-phenylbenzamide derivative was synthesized and tested for its antiviral activity against Enterovirus 71. The study identified a compound with low micromolar concentrations effective against EV 71 strains, suggesting its potential as a lead compound for anti-EV 71 drug development (Ji et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-methylpropoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)11-22-17-10-5-4-7-14(17)18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUNTTVZEPBTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OCC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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